Fmoc-L-alanine pentafluorophenyl ester
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Overview
Description
Fmoc-L-alanine pentafluorophenyl ester: is a chemical compound with the empirical formula C24H16F5NO4 and a molecular weight of 477.38 g/mol . It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to form stable amide bonds . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect the amino group of amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-L-alanine pentafluorophenyl ester typically involves the reaction of Fmoc-L-alanine with pentafluorophenyl trifluoroacetate . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane . The resulting product is then purified by recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-alanine pentafluorophenyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution . The ester group is highly reactive towards nucleophiles, making it suitable for coupling reactions in peptide synthesis .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include bases like triethylamine and nucleophiles such as amines . The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide (DMF) under mild conditions .
Major Products: The major products formed from reactions involving this compound are peptides with amide bonds . The Fmoc group is removed under basic conditions, such as treatment with piperidine, to yield the free amino group .
Scientific Research Applications
Chemistry: In chemistry, Fmoc-L-alanine pentafluorophenyl ester is extensively used in the synthesis of peptides and proteins . It serves as a key intermediate in the preparation of complex peptide sequences through SPPS .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions . It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: In medicine, this compound is utilized in the synthesis of peptide-based pharmaceuticals . It plays a crucial role in the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides for research and therapeutic purposes . It is also employed in the manufacture of diagnostic reagents and biochemical assays .
Mechanism of Action
The mechanism of action of Fmoc-L-alanine pentafluorophenyl ester involves the formation of stable amide bonds through nucleophilic substitution reactions . The ester group reacts with nucleophiles, such as amines, to form amide bonds, which are essential for peptide synthesis . The Fmoc group protects the amino group during the synthesis and is removed under basic conditions to yield the free amino group .
Comparison with Similar Compounds
- Fmoc-L-valine pentafluorophenyl ester
- Fmoc-L-lysine (Boc)-pentafluorophenyl ester
- Fmoc-N-methyl-L-alanine pentafluorophenyl ester
Uniqueness: Fmoc-L-alanine pentafluorophenyl ester is unique due to its specific reactivity and stability in peptide synthesis . Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of peptide synthesis applications . Its ability to form stable amide bonds and its compatibility with various nucleophiles make it a valuable tool in both research and industrial settings .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXZXBGKOSXBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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